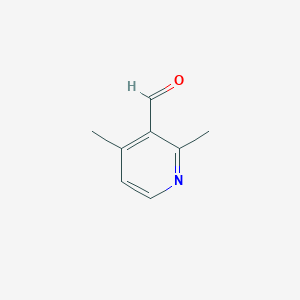

2,4-Dimethylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDOBBKBXSEULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439873 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-32-0 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylnicotinaldehyde

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,4-Dimethylnicotinaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and rationale behind the described methodologies.

Introduction: The Significance of Substituted Nicotinaldehydes

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability. Nicotinaldehyde and its derivatives, featuring a reactive aldehyde group on the pyridine scaffold, are particularly valuable as versatile intermediates in the synthesis of complex, biologically active molecules.[1][3] 2,4-Dimethylnicotinaldehyde (CAS No. 168072-32-0, Molecular Formula: C8H9NO) is a member of this important class of compounds, offering a unique substitution pattern for the exploration of new chemical space in drug discovery programs.[4]

Synthesis of 2,4-Dimethylnicotinaldehyde: A Proposed Synthetic Route

The primary challenge in this synthesis is the selective oxidation of one of the two methyl groups to the aldehyde. The methyl group at the 4-position is generally more susceptible to oxidation due to the electronic nature of the pyridine ring. This section outlines a plausible and scientifically sound multi-step synthetic approach.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 2,4-Dimethylnicotinaldehyde from 2,4-Lutidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Oxidation of 2,4-Lutidine

-

Rationale: The N-oxidation of the pyridine ring activates the methyl groups, particularly at the 4-position, for subsequent functionalization. This is a common strategy to increase the reactivity of the C-H bonds of the alkyl substituents.

-

Procedure:

-

To a solution of 2,4-lutidine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Lutidine-N-oxide.

-

Step 2: Acetic Anhydride Rearrangement

-

Rationale: Heating the N-oxide with acetic anhydride induces a rearrangement that selectively functionalizes the methyl group at the 4-position, leading to the formation of an acetoxymethyl group.

-

Procedure:

-

Heat a mixture of 2,4-Lutidine-N-oxide (1.0 eq) and acetic anhydride (5-10 eq) at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, carefully add water to hydrolyze the excess acetic anhydride.

-

Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-Methyl-4-(acetoxymethyl)pyridine.

-

Step 3: Hydrolysis to the Alcohol

-

Rationale: The acetoxy group is a protected form of the alcohol. A simple hydrolysis step will deprotect it to reveal the primary alcohol, which is the immediate precursor to the target aldehyde.

-

Procedure:

-

Dissolve 2-Methyl-4-(acetoxymethyl)pyridine (1.0 eq) in a mixture of an alcohol (e.g., methanol) and water.

-

Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to yield (2-Methylpyridin-4-yl)methanol.

-

Step 4: Oxidation to 2,4-Dimethylnicotinaldehyde

-

Rationale: The final step is the oxidation of the primary alcohol to the aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

-

Procedure:

-

To a solution of (2-Methylpyridin-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane or chloroform, add a mild oxidizing agent such as manganese dioxide (MnO2) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, filter off the solid oxidant and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,4-Dimethylnicotinaldehyde.

-

Characterization of 2,4-Dimethylnicotinaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 2,4-Dimethylnicotinaldehyde based on its structure and data from analogous compounds.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 10.0-10.2 ppm. Aromatic protons as two singlets or a pair of doublets between δ 7.0-8.5 ppm. Two methyl group singlets around δ 2.4-2.7 ppm. |

| ¹³C NMR | Aldehyde carbonyl carbon (C=O) signal between δ 190-195 ppm. Aromatic carbons in the range of δ 120-160 ppm. Methyl carbons between δ 15-25 ppm. |

| IR (Infrared) | Strong C=O stretching vibration for the aldehyde at approximately 1700-1715 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C and C-H stretching vibrations in their characteristic regions. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 135.16. Fragmentation may show loss of the aldehyde group (M-29) and other characteristic fragments. |

Physical Properties

| Property | Value | Source |

| CAS Number | 168072-32-0 | [4] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Expected to be a solid or oil at room temperature. | General knowledge |

Applications in Drug Discovery and Development

2,4-Dimethylnicotinaldehyde is a valuable building block for the synthesis of more complex molecules in drug discovery. The aldehyde functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic systems.

Role as a Synthetic Intermediate

The aldehyde group can readily undergo reactions such as:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To create larger carbon skeletons.

-

Grignard and organolithium additions: To generate secondary alcohols.

-

Formation of Schiff bases (imines): As precursors to various nitrogen-containing heterocycles.

These transformations enable the synthesis of libraries of compounds based on the 2,4-dimethylpyridine scaffold for screening against various biological targets. The unique substitution pattern of 2,4-Dimethylnicotinaldehyde provides access to novel chemical entities that may exhibit interesting pharmacological properties.

Workflow for a Drug Discovery Program

Caption: A generalized workflow illustrating the use of 2,4-Dimethylnicotinaldehyde in a drug discovery program.

Safety Information

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Dimethylnicotinaldehyde and its precursors.

-

2,4-Lutidine (Starting Material): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5][6]

-

Oxidizing Agents (e.g., m-CPBA, PCC): Strong oxidizers. May cause fire or explosion. Toxic and corrosive.

-

2,4-Dimethylnicotinaldehyde (Product): While specific data is limited, it should be handled with care as a potentially harmful compound. Assume it may be an irritant to the skin, eyes, and respiratory system.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

2,4-Dimethylnicotinaldehyde is a valuable, albeit not widely documented, synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a plausible and detailed synthetic route, predicted characterization data, and an overview of its potential applications in drug discovery. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this versatile building block in their pursuit of novel therapeutics.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC. (2025). PubMed Central. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. [Link]

-

H-1 NMR Spectrum. (n.d.). Nara Women's University. [Link]

- Process for the preparation of aqueous nicotinaldehyde - EP0613888A1. (1994).

- Process for the preparation of aqueous nicotinaldehyde - US5484918A. (1996).

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001426). (n.d.). Human Metabolome Database. [Link]

-

SYNTHESIS AND CYTOTOXICITY OF NOVEL 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. (2012). Heteroletters. [Link]

-

Benzaldehyde, 2,4-dimethyl- - NIST. (n.d.). NIST WebBook. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

- United States Patent (19). (n.d.).

-

2,4-Dimethylnicotinaldehyde CAS NO.168072-32-0. (n.d.). ENAO Chemical Co, Limited. [Link]

-

2,6-dimethylpyridine. (n.d.). Organic Syntheses. [Link]

- Synthesis of pyridine aldehydes - US3160633A. (1964).

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... (n.d.).

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

2,4-D - NIST. (n.d.). NIST WebBook. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. (2025). ResearchGate. [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method... (2023).

-

2,4-lutidine 2,4-dimethylpyridine. (n.d.). The Good Scents Company. [Link]

-

2,4-Lutidine. (n.d.). Wikipedia. [Link]

-

Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. (2025). ResearchGate. [Link]

-

Showing metabocard for 2,4-Dimethylbenzaldehyde (HMDB0032142). (2012). Human Metabolome Database. [Link]

-

2,6-Diformylpyridine. (n.d.). Wikipedia. [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

-

Formaldehyde free crosslinking compositions - Patent CA-3004178-A1. (n.d.). PubChem. [Link]

-

Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI. [Link]

-

Isoniazid. (n.d.). Wikipedia. [Link]

-

Drug Designing - Medicinal Chemistry. (n.d.). Pharmacy 180. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

-

2-Decene, 2,4-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dimethylnicotinaldehyde, CasNo.168072-32-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]

- 6. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

2,4-Dimethylnicotinaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of medicinal chemistry and organic synthesis, specific structural motifs serve as pivotal building blocks for the construction of complex, biologically active molecules. 2,4-Dimethylnicotinaldehyde, a substituted pyridine aldehyde, represents one such intermediate. Its unique arrangement of a reactive aldehyde group and methyl substituents on the pyridine ring offers a tailored platform for developing novel compounds, particularly in the pursuit of targeted therapeutics.

This guide is structured to provide a comprehensive overview of 2,4-Dimethylnicotinaldehyde, grounded in available technical data. It is imperative to note, however, that while the core structural and physical properties are documented, detailed experimental data, such as comprehensive spectroscopic analyses and step-by-step synthesis protocols, are not widely available in peer-reviewed literature or standard chemical databases. This scarcity underscores its status as a specialized reagent, likely synthesized on demand for specific research applications rather than being a common laboratory staple. This guide will therefore synthesize established chemical principles with the specific data available for this compound, offering expert insights into its anticipated properties and reactivity, while clearly delineating the boundaries of current public knowledge.

Core Chemical Identity and Physical Properties

2,4-Dimethylnicotinaldehyde, also known as 2,4-dimethylpyridine-3-carbaldehyde, is a heterocyclic aldehyde. The core of its structure is a pyridine ring, which is substituted at the 2- and 4-positions with methyl groups and at the 3-position with a formyl (aldehyde) group.

Molecular Structure

The structural formula of 2,4-Dimethylnicotinaldehyde is C₈H₉NO.[1][2] The spatial arrangement of the substituents on the pyridine ring is critical to its reactivity and steric profile.

Figure 2. A conceptual workflow for the synthesis of 2,4-Dimethylnicotinaldehyde.

Chemical Reactivity

The reactivity of 2,4-Dimethylnicotinaldehyde is governed by the aldehyde functional group and the pyridine ring.

-

Aldehyde Reactions: The formyl group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Oxidation: Can be readily oxidized to the corresponding 2,4-dimethylnicotinic acid.

-

Condensation Reactions: Can act as an electrophile in aldol-type and Knoevenagel condensations.

-

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The electronic nature of the ring, influenced by the electron-withdrawing aldehyde group and electron-donating methyl groups, will direct any potential electrophilic or nucleophilic aromatic substitution reactions.

Applications in Research and Drug Development

2,4-Dimethylnicotinaldehyde serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the ability to use the aldehyde as a handle for constructing larger molecular scaffolds.

-

Kinase Inhibitors: There are reports of this compound being used as a precursor in the synthesis of novel kinase inhibitors. Specifically, it has been employed to develop pyrido[2,3-d]pyrimidine derivatives that show potency against EGFR (Epidermal Growth Factor Receptor) mutations, which are implicated in certain cancers. The aldehyde's reactivity is key for efficient Schiff base formation in these synthetic routes. * Heterocyclic Scaffolds: As a functionalized pyridine, it is a key building block for a variety of nitrogen-containing heterocyclic compounds. These structures are of high interest in drug discovery due to their prevalence in existing drugs and their ability to interact with biological targets.

-

Ligand Synthesis: The pyridine nitrogen and the potential for conversion of the aldehyde into other functional groups make it a useful starting material for the synthesis of custom ligands for catalysis and materials science.

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for 2,4-Dimethylnicotinaldehyde (CAS 168072-32-0) is not widely available. Therefore, it must be handled with the high degree of caution appropriate for a novel or uncharacterized chemical substance. Based on the functional groups present (an aromatic aldehyde), general precautions should include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. [3]

Conclusion

2,4-Dimethylnicotinaldehyde is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the field of medicinal chemistry. While its physical properties are documented, a comprehensive public profile of its spectroscopic data and synthetic protocols remains limited. This guide has provided an expert-driven overview of its known properties and predictable chemical behavior, offering a foundational understanding for researchers and developers. As this compound is utilized in more research programs, it is anticipated that a richer dataset will become available, further cementing its role as a valuable tool in the advancement of organic and medicinal chemistry.

References

- Cas no 168072-32-0 (2,4-dimethylpyridine-3-carbaldehyde). (2024, August 29).

- CAS No.168072-32-0,3-Pyridinecarboxaldehyde,2,4-dimethyl-(9CI) Suppliers.

- 168072-32-0|2,4-Dimethylnicotinaldehyde|BLD Pharm.

- 2,4-dinitrobenzaldehyde - Organic Syntheses Procedure.

- 168072-32-0 | 2,4-Dimethylnicotinaldehyde.

- CAS:6221-01-8, 吡啶-2,5-二甲醛.

- 2,4-Dimethylnicotinaldehyde CAS NO.168072-32-0.

Sources

Spectroscopic Data for 2,4-Dimethylnicotinaldehyde: A Technical Guide

Introduction

2,4-Dimethylnicotinaldehyde, also known as 2,4-dimethyl-3-pyridinecarboxaldehyde (CAS 168072-32-0), is a substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine ring functionalized with two methyl groups and an aldehyde group, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of downstream products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure, confirming its identity and purity.

This guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dimethylnicotinaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes predicted data based on established principles of spectroscopy and comparative data from analogous structures. This approach provides a robust and scientifically grounded reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[2]

Experimental Protocol: NMR

A typical NMR experiment involves dissolving a small sample of the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which is NMR-inactive. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).[3] The sample is then placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals, known as free induction decay (FID), are mathematically transformed by a Fourier transform to generate the NMR spectrum.

Caption: General workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,4-Dimethylnicotinaldehyde would display signals corresponding to the aldehyde proton, two aromatic protons, and the protons of the two methyl groups. The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift (δ) value.[4]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-formyl | 10.0 - 10.5 | Singlet (s) | 1H | CHO |

| H-6 | 8.4 - 8.6 | Doublet (d) | 1H | Pyridine Ring |

| H-5 | 7.0 - 7.2 | Doublet (d) | 1H | Pyridine Ring |

| C4-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Methyl Group |

| C2-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methyl Group |

Justification: The aldehyde proton's chemical shift is characteristically high, typically found between 9-10 ppm, and is further deshielded by the aromatic ring.[4] The pyridine ring protons are influenced by the nitrogen atom and the substituents; H-6 is adjacent to the nitrogen, leading to a downfield shift. The methyl groups on the aromatic ring will appear as singlets in the range of 2.3-2.7 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.[5]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-formyl | 190 - 195 | C HO |

| C-2 | 158 - 162 | Pyridine Ring |

| C-4 | 148 - 152 | Pyridine Ring |

| C-6 | 150 - 154 | Pyridine Ring |

| C-3 | 130 - 135 | Pyridine Ring |

| C-5 | 120 - 125 | Pyridine Ring |

| C4-C H₃ | 20 - 25 | Methyl Group |

| C2-C H₃ | 18 - 23 | Methyl Group |

Justification: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically between 190-200 ppm for aromatic aldehydes.[5] The carbons of the pyridine ring have characteristic shifts, with those adjacent to the nitrogen (C-2 and C-6) appearing at lower field. The methyl carbon signals are found in the upfield region of the spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[7]

Experimental Protocol: IR

For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. The sample is then irradiated with IR light, and the transmitted or reflected light is detected.

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Spectrum

The IR spectrum of 2,4-Dimethylnicotinaldehyde will be dominated by the strong absorption of the aldehyde carbonyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Medium |

| 2850 - 2700 | C-H Stretch | Aldehyde (Fermi doublet) | Medium, often two bands |

| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| 1600 - 1580 | C=C / C=N Stretch | Pyridine Ring | Medium |

| 1500 - 1400 | C=C / C=N Stretch | Pyridine Ring | Medium |

Justification: The most characteristic peak will be the strong C=O stretch. For an aldehyde conjugated to an aromatic ring, this peak is typically found at a lower wavenumber (1710–1685 cm⁻¹) compared to a saturated aldehyde.[8][9] The aldehyde C-H stretch often appears as a pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, a feature known as a Fermi doublet, which is highly diagnostic for aldehydes.[8] Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7] The pyridine ring itself will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.[11]

Experimental Protocol: MS

In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is introduced into a high vacuum chamber where it is vaporized and bombarded with a high-energy electron beam. This process knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•). The excess energy causes the molecular ion to fragment into smaller, charged ions and neutral radicals. These ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.

Caption: General workflow for acquiring a mass spectrum.

Predicted Mass Spectrum

The molecular formula for 2,4-Dimethylnicotinaldehyde is C₈H₉NO, giving it a molecular weight of 135.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 135.

| m/z Value | Predicted Fragment | Loss |

| 135 | [C₈H₉NO]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₈H₈NO]⁺ | Loss of H• (from aldehyde) |

| 106 | [C₇H₈N]⁺ | Loss of CHO• (formyl radical) |

| 78 | [C₅H₄N]⁺ | Loss of CO, followed by C₂H₄ |

| 77 | [C₅H₃N]⁺• | Loss of H from m/z 78 |

Justification: The molecular ion peak (M⁺•) at m/z 135 should be observable. A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a strong [M-1]⁺ peak at m/z 134.[12] Another characteristic fragmentation is the loss of the entire formyl radical (•CHO), leading to an [M-29]⁺ peak at m/z 106.[13] Further fragmentation of the pyridine ring can lead to smaller fragments, such as the pyridyl cation or related structures around m/z 78.[11]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2,4-Dimethylnicotinaldehyde. This guide offers a detailed prediction of the key spectroscopic features of this molecule, grounded in fundamental principles and comparative data. While predicted data serves as a strong guideline, experimental verification remains the gold standard in chemical analysis. The protocols and interpretive frameworks presented here provide researchers with the necessary tools to confidently acquire and analyze their own data, ensuring the integrity and progression of their scientific endeavors.

References

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364). Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

UCLA Chemistry. IR: aldehydes. Available at: [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Michigan State University. Proton NMR Table. Available at: [Link]

-

University of Wisconsin. Mass Spectrometry: Fragmentation. Available at: [Link]

-

UCLA Chemistry. IR Absorption Table. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. 2.4: Chemical Shifts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

PubChem. 3-Pyridinecarboxaldehyde. Available at: [Link]

-

Amanote Research. (PDF) Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]

-

ResearchGate. Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Available at: [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for.... Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Structural Characterization of 2,4-Bis(5-aryl-1,3,4-oxadiazol-2-yl)pyridine Derivatives. Available at: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. isaacpub.org [isaacpub.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Navigating the Landscape of Pyridine and Pyrazole Derivatives in Pharmaceutical Research: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and supply of key heterocyclic intermediates. This whitepaper will focus on 2,4-dimethylpyridine-3-carbaldehyde (CAS No. 168072-32-0) , a versatile building block in medicinal chemistry. Additionally, this guide will address a potential point of confusion by also detailing the properties and applications of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS No. 401566-79-8) , a crucial intermediate in the synthesis of the antidiabetic drug Teneligliptin.

Part 1: A Deep Dive into 2,4-Dimethylpyridine-3-carbaldehyde (CAS No. 168072-32-0)

Introduction:

2,4-Dimethylpyridine-3-carbaldehyde is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its unique structural features, namely the pyridine ring, two methyl groups, and a reactive aldehyde functionality, make it a valuable precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The pyridine scaffold is a common motif in many approved drugs, and its derivatives are known to exhibit a broad range of biological activities.

Chemical and Physical Properties:

A comprehensive understanding of the physicochemical properties of 2,4-dimethylpyridine-3-carbaldehyde is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 168072-32-0 | [Multiple sources] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| IUPAC Name | 2,4-dimethylpyridine-3-carbaldehyde | [1] |

| Synonyms | 2,4-Dimethylnicotinaldehyde, 3-Pyridinecarboxaldehyde, 2,4-dimethyl- | [1] |

| Appearance | Powder or liquid | [2] |

| Boiling Point | 238.9 °C at 760 mmHg | [1] |

| Density | 1.065 g/cm³ | [1] |

| Flash Point | 104.3 °C | [1] |

| Refractive Index | 1.555 | [1] |

| Storage Temperature | 2-8°C | [Multiple sources] |

Applications in Drug Discovery and Development:

The strategic placement of the aldehyde and methyl groups on the pyridine ring allows for diverse chemical modifications, making 2,4-dimethylpyridine-3-carbaldehyde a versatile starting material for the synthesis of novel therapeutic agents. Its applications span various therapeutic areas:

-

Oncology: This compound serves as a key intermediate in the synthesis of potent kinase inhibitors. For instance, it has been utilized in the development of pyrido[2,3-d]pyrimidine derivatives that show significant activity against EGFR mutations in cancer cell lines.[1]

-

Infectious Diseases: The electron-withdrawing nature of the aldehyde group can enhance the membrane penetration of molecules, a desirable property for antibacterial agents. The dimethylpyridine moiety can contribute to DNA intercalation, suggesting a dual mechanism of action that could be effective against drug-resistant pathogens.[1]

-

Central Nervous System (CNS) Disorders: Modifications of 2,4-dimethylpyridine-3-carbaldehyde have led to the creation of positive allosteric modulators of GABAA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders.[1]

Synthesis:

The synthesis of 2,4-dimethylpyridine-3-carbaldehyde can be achieved through various synthetic routes. One common approach involves the Vilsmeier-Haack reaction on 2,4-lutidine (2,4-dimethylpyridine). This reaction introduces the formyl group at the 3-position of the pyridine ring.

Caption: General schematic for the synthesis of 2,4-dimethylpyridine-3-carbaldehyde.

Suppliers:

2,4-Dimethylpyridine-3-carbaldehyde is commercially available from various chemical suppliers. Researchers can procure this compound in different quantities and purities. Some of the notable suppliers include:

-

Amadis Chemical Co., Ltd.[3]

-

Career Henan Chemical Co.[3]

-

ENAO Chemical Co, Limited.[3]

-

Hebei youze Biotechnology Co.,Ltd.[3]

-

NovaChemistry[3]

Part 2: Clarification on 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS No. 401566-79-8)

During the investigation of CAS number 168072-32-0, it became apparent that there might be some confusion with another important pharmaceutical intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which has the CAS number 401566-79-8. Given its significance in the pharmaceutical industry, a detailed overview is provided here for clarity.

Introduction:

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[4][5] Teneligliptin is an oral antidiabetic drug used for the treatment of type 2 diabetes.[4] The pyrazole and piperazine moieties are key structural features that contribute to its biological activity.[4]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 401566-79-8 | [6][7][8] |

| Molecular Formula | C₁₄H₁₈N₄ | [6][8] |

| Molecular Weight | 242.32 g/mol | [6][7][8] |

| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [6] |

| Synonyms | 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole | [9] |

| Appearance | White to Light yellow powder to crystal | [9] |

| Melting Point | 107.0 to 111.0 °C | [9] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [8][10] |

Role in the Synthesis of Teneligliptin:

The synthesis of Teneligliptin involves the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a proline derivative. Several synthetic routes have been developed to improve the efficiency and reduce the cost of this process. A general representation of this key step is illustrated below.

Caption: Key coupling step in the synthesis of Teneligliptin.

Experimental Protocol: A Facile Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

A reported improved synthesis of this intermediate avoids the use of unstable starting materials and expensive catalysts.[4] A key step in one such synthesis involves the hydrogenolysis of a benzyl-protected piperazine derivative.[11]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg, 3.0 mol) in methanol (10.0 L) at 30 °C in an autoclave.[11]

-

Inerting: Flood the autoclave with nitrogen.[11]

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd-C) (100 g) to the reaction mixture.[11]

-

Hydrogenation: Apply a hydrogen pressure of 4 kg/cm ² at 45-50 °C for 8 hours.[11]

-

Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[11]

-

Work-up: Once the reaction is complete, cool the reaction mass to 30 °C and flood the autoclave with nitrogen.[11]

-

Filtration: Filter off the catalyst.[11]

-

Concentration: Concentrate the filtrate under vacuum (700 mm Hg) to obtain the product.[11]

-

Purification: The resulting off-white solid can be further purified if necessary.[11]

Suppliers:

This key intermediate for Teneligliptin is available from several specialized chemical suppliers, including:

-

BLDpharm[12]

-

CymitQuimica[13]

-

Pharmaffiliates[7]

-

Shreeji Life Sciences[5]

-

Sigma-Aldrich[10]

-

TCI Chemicals[9]

Conclusion

Both 2,4-dimethylpyridine-3-carbaldehyde and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are valuable chemical entities for the pharmaceutical industry. The former offers a versatile platform for the development of novel therapeutics across various disease areas, while the latter is a critical component in the manufacturing of the established antidiabetic drug, Teneligliptin. A clear understanding of their respective properties, synthesis, and commercial availability is paramount for researchers and drug development professionals seeking to leverage these important heterocyclic building blocks.

References

Sources

- 1. 168072-32-0(2,4-dimethylpyridine-3-carbaldehyde) | Kuujia.com [kuujia.com]

- 2. 2,4-dimethylpyridine-3-carbaldehyde;168072-32-0, CasNo.168072-32-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. CAS No.168072-32-0,3-Pyridinecarboxaldehyde,2,4-dimethyl-(9CI) Suppliers [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. indiamart.com [indiamart.com]

- 6. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemdmart.com [chemdmart.com]

- 9. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 401566-79-8|1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine|BLD Pharm [bldpharm.com]

- 13. CAS 401566-79-8: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)Pipe… [cymitquimica.com]

An In-depth Technical Guide to the Discovery and History of Substituted Nicotinaldehydes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of substituted nicotinaldehydes (pyridine-3-carboxaldehydes). It traces the journey from the initial synthesis of the parent compound to the evolution of sophisticated methodologies for creating a diverse array of substituted analogues. We delve into the foundational principles of pyridine chemistry that paved the way for these developments and examine the synthetic strategies that have empowered medicinal chemists. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Nicotinaldehyde Scaffold

Nicotinaldehyde, or pyridine-3-carboxaldehyde, is a heterocyclic aromatic aldehyde that forms the core of numerous compounds vital to the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the unique electronic properties of the pyridine ring combined with the versatile reactivity of the aldehyde functional group. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, metabolic stability, and ability to interact with biological targets. The aldehyde group serves as a crucial synthetic handle, enabling a wide range of chemical transformations such as reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Substituted nicotinaldehydes, which feature additional functional groups on the pyridine ring, offer a powerful platform for modulating these properties. The nature, position, and stereochemistry of these substituents allow for the fine-tuning of a molecule's steric profile, electronics, and pharmacokinetics. This capability has made substituted nicotinaldehydes indispensable building blocks in the synthesis of complex molecules, including anti-HIV protease inhibitors, acaricides, and antidotes for organophosphate poisoning.[1] This guide chronicles the historical milestones and the evolution of synthetic organic chemistry that unlocked the potential of this versatile scaffold.

The Genesis: Synthesis of the Parent Compound, Nicotinaldehyde

The journey into substituted nicotinaldehydes begins with the parent compound itself. While historically extracted from coal tar, modern chemical synthesis provides the vast majority of pyridine and its derivatives.[3] The preparation of nicotinaldehyde has evolved significantly, driven by the need for more efficient, scalable, and economical processes.

Early methods often involved multi-step sequences. One of the first documented approaches involved the ozonolysis of styrylpyridines.[4] However, such methods were often low-yielding and not practical for large-scale production. A significant advancement came with the development of catalytic oxidation processes.

Key Synthetic Routes to Nicotinaldehyde:

-

Oxidation of 3-Picoline (3-Methylpyridine): This is a common industrial method. A gaseous mixture of 3-picoline and air is passed over a heated catalyst, typically based on metal oxides like vanadium pentoxide and molybdenum trioxide. This vapor-phase oxidation requires careful control of reaction conditions to prevent over-oxidation to nicotinic acid.

-

Reduction of Nicotinic Acid Derivatives: Nicotinaldehyde can be prepared by the controlled reduction of nicotinic acid esters or amides. A notable process involves the reduction of nicotinic acid morpholinamides using lithium alkoxyaluminium hydrides, which offers a pathway to the aldehyde under mild, atmospheric pressure conditions.[5]

-

Hydrogenation of 3-Cyanopyridine: This method has become a cornerstone of modern synthesis. The catalytic hydrogenation of 3-cyanopyridine (nicotinonitrile) in an acidic aqueous medium using catalysts like Raney-nickel or palladium on carbon can produce nicotinaldehyde in high yield.[4][6][7] Early iterations of this process suffered from low yields and catalyst corrosion under strongly acidic conditions.[6] Subsequent refinements focused on optimizing the reaction medium and catalyst to improve selectivity and economic viability.[6]

The development of these robust synthetic routes for the parent compound provided the necessary foundation and a readily available starting material for the subsequent exploration of its substituted derivatives.

Foundational Pillars: The De Novo Synthesis of Substituted Pyridine Rings

Before methods were developed to directly functionalize the nicotinaldehyde core, the primary route to its substituted analogues was through the construction (de novo synthesis) of the pyridine ring itself, with the desired substituents already in place. Two classical named reactions form the bedrock of this approach.

The Hantzsch Pyridine Synthesis (1881)

Described by Arthur Rudolf Hantzsch in 1881, this reaction is a powerful tool for constructing dihydropyridine rings, which can then be oxidized to the corresponding pyridines.[3] The classical Hantzsch synthesis involves a multi-component condensation of a β-ketoester, an aldehyde, and ammonia.[3][8]

Causality of Experimental Design: The genius of the Hantzsch synthesis lies in its convergence. By varying the three core components, a wide array of substituents can be introduced at specific positions on the pyridine ring. For instance, using a substituted aldehyde allows for the introduction of an aryl or alkyl group at the 4-position. The choice of β-ketoester determines the substituents at the 2- and 6-positions. This modularity was a revolutionary concept, allowing chemists to build molecular complexity in a single, planned operation.

Diagram: Hantzsch Pyridine Synthesis Workflow

Caption: Workflow of the Hantzsch pyridine synthesis.

The Chichibabin Pyridine Synthesis (1924)

Reported by Aleksei Chichibabin in 1924, this synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3][8] While often suffering from lower yields compared to the Hantzsch synthesis, its use of inexpensive and readily available precursors makes it highly valuable, especially for industrial-scale production.[3] The synthesis of unsubstituted pyridine from formaldehyde and acetaldehyde is a classic example.[3] By using substituted aldehydes or ketones, one can produce a variety of substituted pyridines.

These de novo methods were instrumental in the early exploration of substituted pyridines. They established the principle that the pyridine core could be custom-built, providing access to isomers that would be difficult to obtain through direct substitution.

The Evolution of Strategy: Direct Functionalization of the Pyridine Core

While de novo syntheses are powerful, the ability to directly modify a pre-existing nicotinaldehyde or a related pyridine derivative represents a more flexible and often more efficient strategy. The development of methods to achieve regioselective functionalization of the pyridine ring was a major turning point in the history of these compounds.

Vilsmeier-Haack Cyclization: A Direct Route to Chloronicotinaldehydes

A significant advancement in the direct synthesis of substituted nicotinaldehydes is the Vilsmeier-Haack reaction. This method allows for the synthesis of multi-substituted 2-chloronicotinaldehydes from enamide substrates.[9] The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as both a cyclizing and formylating agent.[9]

Causality of Experimental Design: This approach is powerful because it constructs the formylated, substituted pyridine ring in a single, elegant step from an acyclic precursor. The enamide starting material can be easily varied, allowing for diverse substitution patterns on the final product. The presence of the chloro group at the 2-position is particularly advantageous, as it can be readily displaced or used as a handle for further modifications, such as cross-coupling reactions.

Protocol: Synthesis of 2-Chloronicotinaldehydes via Vilsmeier Cyclization [9]

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ (or a safer alternative like diphosgene) to anhydrous DMF under an inert atmosphere at 0 °C.

-

Enamide Addition: Slowly add a DMF solution of the desired enamide substrate to the prepared Vilsmeier reagent (typically in excess).

-

Reaction: Allow the mixture to stir at room temperature for a period, then heat to reflux (approx. 75 °C) to drive the cyclization and formylation.

-

Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., aqueous potassium carbonate) to precipitate the crude product.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate) and purify using column chromatography to yield the substituted 2-chloronicotinaldehyde.

Directed ortho-Metalation (DoM) and Lithiation

A challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution. Directed ortho-metalation (DoM) provides a powerful solution. In this technique, a directing group on the pyridine ring complexes with an organolithium reagent (like n-BuLi or LDA), directing the deprotonation (lithiation) to the adjacent ortho position. The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents with perfect regiocontrol.

For synthesizing substituted nicotinaldehydes, this strategy can be applied by protecting the aldehyde group, performing a directed lithiation to install a substituent, and then deprotecting. A tandem sequence can involve protecting the aldehyde, performing an ortho-lithiation, and then reacting with an electrophile like allyl bromide to create a substituted derivative.[10]

Applications in Medicinal Chemistry: A Historical Perspective

The development of synthetic routes to substituted nicotinaldehydes has had a profound impact on medicinal chemistry. The ability to create diverse analogues has been crucial in the discovery and optimization of new therapeutic agents.

A historically significant example is the development of antitubercular drugs. In the 1940s and 1950s, following the discovery that nicotinamide had some activity against Mycobacterium tuberculosis, chemists began to explore related structures.[11] This line of inquiry led to the development of thiosemicarbazone derivatives of nicotinaldehyde and its isomer, isonicotinaldehyde.[11] These investigations were part of a broader effort that ultimately led to the discovery of isoniazid, a cornerstone of tuberculosis treatment.[11] Although isoniazid itself is not a substituted nicotinaldehyde, its history is deeply intertwined with the exploration of pyridinecarboxaldehyde derivatives during that era.

More recently, substituted nicotinaldehydes have served as key intermediates in the synthesis of highly complex and targeted therapies. Their role in creating conformationally restricted analogues of nicotine for studying nicotinic acetylcholine receptors is a prime example of their modern utility.[10]

Diagram: The Role of Nicotinaldehyde in Drug Discovery

Caption: Logical flow from core scaffold to drug candidate.

Quantitative Data Summary: Physicochemical Properties

The parent nicotinaldehyde serves as a benchmark for its substituted derivatives. Understanding its fundamental properties is key to predicting the behavior of its analogues.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| Appearance | Clear yellow to light brown liquid | [1][2] |

| Melting Point | ~7-8 °C | [1][2] |

| Boiling Point | 78-81 °C @ 10 mmHg | [1] |

| Density | 1.141 g/mL @ 20 °C | [1] |

| CAS Number | 500-22-1 | [1][2] |

Conclusion and Future Outlook

The history of substituted nicotinaldehydes is a story of enabling chemical innovation. From the foundational de novo ring syntheses of Hantzsch and Chichibabin to the development of sophisticated, regioselective functionalization techniques, the organic chemist's toolbox for creating these structures has expanded dramatically. This evolution has been driven by, and in turn has fueled, advances in medicinal chemistry, providing the building blocks for new generations of therapeutic agents. As synthetic methods continue to advance, particularly in areas like C-H activation and flow chemistry, the ability to rapidly and efficiently generate novel substituted nicotinaldehydes will undoubtedly lead to the discovery of new medicines with enhanced efficacy and safety profiles. The humble nicotinaldehyde scaffold, with its rich history, remains a vibrant and essential component in the future of drug discovery.

References

- Nicotinaldehyde: Comprehensive Overview and Applications.

-

Isoniazid - Wikipedia. Available at: [Link]

-

Pyridine - Wikipedia. Available at: [Link]

-

Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

-

De novo Synthesis of Substituted Pyridines - ResearchGate. Available at: [Link]

-

Pyridine-3-carbaldehyde - Wikipedia. Available at: [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Available at: [Link]

-

Synthesis of substituted chloronicotinaldehydes - ResearchGate. Available at: [Link]

-

The Preparation of Nicotinaldehyde | Journal of the American Chemical Society. Available at: [Link]

- Process for the preparation of aqueous nicotinaldehyde - Google Patents.

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. Available at: [Link]

- Process for the preparation of nicotinaldehydes - Google Patents.

-

A novel route to the synthesis of 3-pyridine carboxaldehydes by vilsmeier reagent. - J-Global. Available at: [Link]

- Process for the production of pyridine aldehydes - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 5. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 6. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 7. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2,4-Dimethylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3][4] Among the vast chemical space of pyridine derivatives, substituted nicotinaldehydes present a compelling area of investigation due to their inherent reactivity and potential for diverse biological interactions. This guide focuses on a specific, yet under-explored molecule: 2,4-Dimethylnicotinaldehyde. While direct literature on its biological mechanism of action is sparse, its structural features—a reactive aldehyde group and a substituted pyridine ring—suggest a high probability of significant biological activity. This document serves as an in-depth technical guide for researchers, outlining a comprehensive strategy to elucidate the mechanism of action of 2,4-Dimethylnicotinaldehyde in biological systems. We will delve into a series of proposed experimental workflows, from initial cell-based screening to target identification and pathway analysis, providing detailed protocols and the scientific rationale behind each step.

Introduction: The Scientific Rationale for Investigating 2,4-Dimethylnicotinaldehyde

2,4-Dimethylnicotinaldehyde is a derivative of pyridine, a heterocyclic compound prevalent in numerous FDA-approved drugs.[2] The aldehyde functional group is highly reactive and can readily form covalent adducts with biological macromolecules such as proteins and DNA, potentially leading to altered cellular function.[5][6][7] Aldehydes are known to be involved in a variety of cellular processes, including signaling, inflammation, and oxidative stress.[5][8][9] Furthermore, nicotinaldehyde derivatives have been synthesized and investigated for various biological activities, including antimicrobial and enzyme inhibitory effects.[1][10][11]

The methylation at the 2 and 4 positions of the pyridine ring in 2,4-Dimethylnicotinaldehyde can influence its electronic properties, lipophilicity, and metabolic stability, potentially modulating its biological activity and target specificity compared to unsubstituted nicotinaldehyde.[12] Given this chemical context, a systematic investigation into the mechanism of action of 2,4-Dimethylnicotinaldehyde is warranted to uncover its potential therapeutic applications or toxicological properties.

This guide will provide a hypothetical, yet scientifically grounded, roadmap for such an investigation.

Proposed Investigational Workflow: A Multi-pronged Approach

To comprehensively understand the mechanism of action of 2,4-Dimethylnicotinaldehyde, a multi-faceted approach is essential. The proposed workflow, detailed in the following sections, encompasses initial phenotypic screening, target identification, and pathway elucidation.

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Cytotoxicity Assessment

The initial step is to determine the biological context in which 2,4-Dimethylnicotinaldehyde exerts an effect. This involves broad screening across various cell lines to identify sensitive cell types and characterize the phenotypic response.

Cell Viability and Proliferation Assays

Rationale: To determine the cytotoxic or cytostatic effects of 2,4-Dimethylnicotinaldehyde and to establish a dose-response relationship.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2,4-Dimethylnicotinaldehyde (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Expected Data Presentation:

| Cell Line | IC50 (µM) at 48h |

| Cancer Cell Line A | [Hypothetical Value] |

| Cancer Cell Line B | [Hypothetical Value] |

| Non-cancerous Cell Line | [Hypothetical Value] |

High-Content Imaging for Morphological Changes

Rationale: To gain insights into the potential cellular processes affected by 2,4-Dimethylnicotinaldehyde by observing changes in cell morphology, nuclear condensation, and cytoskeletal organization.

Protocol:

-

Cell Culture and Treatment: Grow cells on optically clear bottom 96-well plates and treat with 2,4-Dimethylnicotinaldehyde at concentrations around the IC50 value for 24 hours.

-

Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent dyes (e.g., Hoechst 33342 for nuclei, Phalloidin-FITC for F-actin, and an antibody against a-tubulin for microtubules).

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify changes in nuclear size and intensity, cell shape, and cytoskeletal integrity.

Phase 2: Target Identification

Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of 2,4-Dimethylnicotinaldehyde.

Affinity-Based Methods: Chemical Proteomics

Rationale: The reactive aldehyde group of 2,4-Dimethylnicotinaldehyde can potentially form covalent adducts with proteins.[6][7] Chemical proteomics can be used to enrich and identify these protein targets.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize a clickable analog of 2,4-Dimethylnicotinaldehyde containing an alkyne or azide handle.

-

Cell Lysate Treatment: Treat cell lysates with varying concentrations of 2,4-Dimethylnicotinaldehyde to pre-block its targets.

-

Probe Labeling: Add the clickable probe to the lysates to label the remaining unbound targets.

-

Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

-

Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, followed by on-bead tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins whose labeling by the probe is competed off by 2,4-Dimethylnicotinaldehyde in a dose-dependent manner.

Phase 3: Pathway Analysis and Mechanism Validation

With potential targets identified, the focus shifts to validating these targets and understanding their role in the observed cellular phenotype.

Enzyme Inhibition and Receptor Binding Assays

Rationale: To confirm the direct interaction of 2,4-Dimethylnicotinaldehyde with the identified protein targets and to quantify the binding affinity or inhibitory potency.

Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Aldehyde Dehydrogenase - ALDH)

Aldehyde dehydrogenases are a class of enzymes that metabolize aldehydes and could be potential targets.[5][8][13][14]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified ALDH enzyme, NAD+ as a cofactor, and a buffer (e.g., sodium pyrophosphate).

-

Inhibitor Addition: Add varying concentrations of 2,4-Dimethylnicotinaldehyde or a known ALDH inhibitor (e.g., disulfiram) as a positive control.[15]

-

Substrate Addition: Initiate the reaction by adding the aldehyde substrate (e.g., propionaldehyde).

-

Kinetic Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of 2,4-Dimethylnicotinaldehyde. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can determine the mode of inhibition (competitive, non-competitive, etc.).[16]

Caption: Hypothetical inhibition of ALDH by 2,4-Dimethylnicotinaldehyde.

Signaling Pathway Analysis

Rationale: To investigate the downstream effects of target engagement by 2,4-Dimethylnicotinaldehyde on key cellular signaling pathways.

Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Treat cells with 2,4-Dimethylnicotinaldehyde at different time points and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., phosphorylation status of kinases, levels of apoptotic markers like cleaved PARP and caspase-3).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic framework for elucidating the mechanism of action of 2,4-Dimethylnicotinaldehyde. The proposed workflow, from broad phenotypic screening to specific target validation and pathway analysis, is designed to yield a deep understanding of its biological activity. The insights gained from such an investigation could pave the way for the development of novel therapeutic agents or provide a better understanding of the toxicological profile of this class of compounds. Future studies should focus on validating the findings in in vivo models to assess the physiological relevance of the observed in vitro effects.

References

- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).

- Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Cre

- 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry - Benchchem. (n.d.).

- Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC. (n.d.).

- Aldehyde metabolism in the cardiovascular system - Molecular BioSystems (RSC Publishing) DOI:10.1039/B612702A. (2006).

- Synthesis of new nicotintaldehyde derivatives via Pd(0)

- Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC. (n.d.).

- 2,4-Lutidine - Wikipedia. (n.d.).

- Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium - PMC - PubMed Central. (2022).

- Synthesis and biological activities of nicotinaldehyde based azlactones | Request PDF. (n.d.).

- Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis. (n.d.).

- Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development | Molecular Pharmaceutics - ACS Public

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025).

- (PDF)

- Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline deriv

- Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin ß1 - PMC - NIH. (n.d.).

- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC - PubMed Central. (n.d.).

- Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates | Request PDF - ResearchG

- Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions | Request PDF - ResearchG

- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic

- Enzyme Inhibition. (n.d.).

- Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PubMed Central. (n.d.).

- Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - University of Miami. (n.d.).

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv

- 168072-32-0 | 2,4-Dimethylnicotinaldehyde - ChemScene. (n.d.).

- 2,4-Dimethylnicotinaldehyde CAS NO.168072-32-0 - ENAO Chemical Co, Limited. (n.d.).

- Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline deriv

- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed. (2023).

- Organic Compounds with Biological Activity - MDPI. (n.d.).

- 10.7: Enzyme Inhibition - Chemistry LibreTexts. (2020).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025).

- Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF - ResearchG

- Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence - YouTube. (2024).

- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)

- Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Rel

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).

- Assaying the Enzyme Inhibitory Activity of Cuminaldehyde: Application Notes and Protocols - Benchchem. (n.d.).

- 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem. (n.d.).

- CAS NO.

- Back to the Future of Metabolism—Advances in the Discovery and Characterization of Unknown Biocatalytic Functions and P

- 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem. (n.d.).

- Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis | Request PDF - ResearchG

- Unexpected one-pot synthesis of 2,4-dialkylthiopentanedials by the reaction of alkylthioacetic aldehydes with dihalomethane and diethylamine - ResearchG

- Browsing Compounds - P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 9. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 13. Aldehyde metabolism in the cardiovascular system - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 14. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. msc-mu.com [msc-mu.com]

- 16. youtube.com [youtube.com]

A Theoretical Investigation into the Reactivity of 2,4-Dimethylnicotinaldehyde: A Computational Guide for Drug Discovery and Synthesis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the chemical reactivity of 2,4-Dimethylnicotinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Moving beyond simple structural representation, we delve into the electronic landscape of the molecule to predict its behavior in chemical reactions. This document is designed for researchers, computational chemists, and drug development professionals, offering both foundational principles and actionable protocols. We employ Density Functional Theory (DFT) to elucidate the molecule's properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and key reactivity indices. The causality behind methodological choices is explained to provide a robust, self-validating system for in silico analysis. The ultimate goal is to equip scientists with a predictive toolset to guide rational synthesis design and accelerate the discovery of novel bioactive compounds.

Introduction: The Significance of 2,4-Dimethylnicotinaldehyde

Nicotinaldehyde (3-pyridinecarboxaldehyde) and its derivatives are pivotal building blocks in modern chemistry, serving as precursors to a vast array of pharmaceuticals and agrochemicals.[1] The reactivity of this scaffold is dictated by the interplay between the electron-deficient pyridine ring and the electrophilic aldehyde functional group. The introduction of substituents, such as the methyl groups in 2,4-Dimethylnicotinaldehyde, provides a mechanism to finely tune this reactivity.

The two methyl groups at the C2 and C4 positions introduce specific electronic and steric effects:

-

Electronic Effect: As electron-donating groups (EDGs), the methyl substituents increase the electron density of the pyridine ring.[1] This modulates the ring's susceptibility to electrophilic or nucleophilic attack compared to the unsubstituted parent molecule.

-